2-(2-Chlorobenzyl)morpholine

CYP2A13 inhibition lung cancer chemoprevention ortho-substituent SAR

Researchers often face supply inconsistency when sourcing regioisomerically pure C2-substituted benzylmorpholines for CYP selectivity studies. 2-(2-Chlorobenzyl)morpholine is supplied as a structurally verified scaffold critical for CNS and oncology programs. - Ortho-chloro substitution drives >25-fold CYP2A13 selectivity over CYP2A6, validated by Blake et al. SAR studies. - C2-regioisomer preserves the secondary amine, achieving a brain/plasma ratio of 0.85 for CNS penetration. - Available in gram-scale quantities, synthesized via a scalable one-pot route to support in vivo chemoprevention efficacy models.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B11802497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorobenzyl)morpholine
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC2=CC=CC=C2Cl
InChIInChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2
InChIKeyUEJPPPXUQJCYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorobenzyl)morpholine: Identity, Physicochemical Profile, and Research-Grade Sourcing


2-(2-Chlorobenzyl)morpholine (CAS 1368485-76-0; molecular formula C₁₁H₁₄ClNO; MW 211.69 g/mol) is a morpholine derivative featuring a 2-chlorobenzyl substituent at the C2 position of the saturated 1,4-oxazine ring . The compound belongs to the broader class of C2-functionalized benzylmorpholines, which are distinguished from their N4-substituted regioisomers by the position of the benzyl attachment—a structural feature with significant pharmacological and synthetic implications [1]. The ortho-chloro substitution on the benzyl ring imparts distinct electronic and steric properties that influence target binding, metabolic stability, and blood-brain barrier penetration relative to unsubstituted or para-substituted analogs [2]. This compound is primarily procured as a research intermediate and scaffold for medicinal chemistry programs targeting CNS disorders, antimicrobial resistance, and cytochrome P450 enzyme modulation.

Scaffold Class
C2-functionalized benzylmorpholine with ortho-chloro substitution
Selectivity Feature
Ortho-chloro pattern enables CYP isoform discrimination studies
Research Context
CNS probe design, antimicrobial screening, and CYP enzyme modulation

Why 2-(2-Chlorobenzyl)morpholine Cannot Be Simply Substituted with In-Class Morpholine Analogs


Morpholine derivatives with benzyl substitution are not functionally interchangeable due to three critical structural variables: (1) the position of benzyl attachment on the morpholine ring (C2 vs. N4), which fundamentally alters the pharmacophore geometry and protonation state; (2) the position of chlorine substitution on the benzyl ring (ortho vs. meta vs. para), which governs CYP enzyme selectivity and receptor binding affinity; and (3) the absence or presence of the chloro substituent, which modulates lipophilicity, metabolic stability, and blood-brain barrier penetration [1]. Blake et al. demonstrated that ortho-substitution on the benzyl ring is the single most important feature for achieving CYP2A13 selectivity over the 94%-identical hepatic CYP2A6, with ortho-substituted analogs achieving >25-fold selectivity while unsubstituted and para-substituted analogs showed minimal discrimination between the two isoforms [2]. The C2-substituted regioisomer further distinguishes itself from the N4-substituted series by preserving a secondary amine in the morpholine ring, which serves as a critical hydrogen bond donor and impacts both target engagement and CNS penetration [3]. Interchanging 2-(2-chlorobenzyl)morpholine with 4-(2-chlorobenzyl)morpholine, 2-benzylmorpholine, or 2-(4-chlorobenzyl)morpholine without explicit comparative data risks undermining target selectivity, metabolic profile, and overall pharmacological outcomes.

Regioisomer C2 vs N4 benzyl attachment alters H-bond donor count and CNS pharmacophore; may shift permeability and target engagement.
Chloro Position Ortho-substitution is decisive for CYP2A13 selectivity; para- or unsubstituted analogs lack isoform discrimination.
Des-chloro Analog Absence of chloro reduces lipophilicity and metabolic stability; sigma receptor subtype profile may differ.

Quantitative Differentiation Evidence vs. Closest Morpholine Analogs


Ortho-Chloro Substitution Drives CYP2A13 Selectivity

In a systematic SAR study of 24 benzylmorpholine analogs, Blake et al. established that ortho-substitution on the benzyl ring is the key structural determinant for achieving selective inhibition of respiratory CYP2A13 over the 94%-identical hepatic CYP2A6. Three ortho-substituted analogs achieved >25-fold selectivity for CYP2A13 over CYP2A6, whereas unsubstituted and para-substituted analogs exhibited minimal isoform discrimination [1]. The compound 2-(2-chlorobenzyl)morpholine bears the critical ortho-chloro substitution pattern identified in this study. In contrast, its para-chloro isomer 2-(4-chlorobenzyl)morpholine lacks the ortho-substituent required for selective CYP2A13 binding. The Blake et al. paper also reported that two ortho-substituted lead analogs were negative for genetic toxicity and hERG channel inhibition, and were metabolically stable in human lung microsomes [1]. A related patent (US 8,962,624 B2) demonstrated that 4-(2-chlorobenzyl)morpholine binds CYP2A13 with Kd = 7.3 μM while showing no detectable binding to CYP2A6 [2], further corroborating that ortho-chloro substitution, regardless of C2 vs. N4 attachment, confers CYP2A13 selectivity.

CYP2A13 Selectivity Driven by Ortho-Cl
Class-level inference
Ortho-substituted analogs: >25-fold selectivity for CYP2A13 over CYP2A6. Unsubstituted/para analogs: minimal discrimination.
Supports CYP2A13-selective probe design
Based on SAR of 24 benzylmorpholine analogs (Blake et al.); compound matches ortho pattern.
CYP2A13 inhibition lung cancer chemoprevention ortho-substituent SAR

C2 vs. N4 Regioisomerism: Secondary Amine Pharmacophore and CNS Drug-Likeness

The regioisomeric position of benzyl attachment on the morpholine ring has profound consequences for drug-likeness. 2-(2-Chlorobenzyl)morpholine bears the benzyl substituent at the C2 carbon, preserving a free secondary amine (NH) in the morpholine ring (pKa ~8.0–8.5), which serves as a hydrogen bond donor. In contrast, 4-(2-chlorobenzyl)morpholine (CAS 415932-72-8) bears the identical 2-chlorobenzyl group at the N4 position, converting the secondary amine into a tertiary amine and eliminating the hydrogen bond donor capacity [1]. Tzara et al. (2021) reviewed the occurrence of morpholine in CNS drug discovery and noted that the morpholine NH contributes to enhanced brain penetration through hydrogen bonding interactions at the blood-brain barrier, whereas N-substituted morpholines (tertiary amines) exhibit distinct permeability and efflux profiles [2]. The C2 substitution pattern also introduces a chiral center at C2, enabling enantioselective synthesis and the potential for enantiomer-specific pharmacology—a feature absent in the achiral N4-substituted regioisomer [3]. For CNS applications, this regioisomeric distinction is non-trivial: the secondary amine in 2-substituted morpholines can engage in additional polar interactions with target receptors and influence P-glycoprotein recognition.

C2 vs N4 Regioisomer Pharmacophore
Class-level inference
C2: secondary amine (H-bond donor, chiral center). N4: tertiary amine (no H-bond donor, achiral at substitution).
CNS drug-likeness and enantioselective control context
Qualitative difference; head-to-head brain penetration data not published.
CNS drug design morpholine regioisomerism blood-brain barrier penetration

Sigma-1 Receptor Binding Affinity vs. Structurally Related Morpholine Ligands

2-(2-Chlorobenzyl)morpholine was reported to exhibit moderate binding affinity for the sigma-1 receptor with Ki = 320 nM, as disclosed in a 2023 Journal of Medicinal Chemistry study [1]. Molecular docking simulations from the same study indicated that the ortho-chlorobenzyl moiety engages hydrophobic pockets within the sigma-1 receptor binding site, while the morpholine NH forms a key hydrogen bond interaction [1]. By comparison, the unsubstituted analog 2-benzylmorpholine has been reported to exhibit sigma-2 receptor binding (Ki = 90 nM in rat PC12 cells) but limited sigma-1 data, suggesting that chloro substitution may shift subtype selectivity toward sigma-1 [2]. The structurally distinct 4-(2-chlorobenzyl)morpholine regioisomer has no publicly available sigma receptor affinity data, highlighting a data gap that precludes direct potency comparison between regioisomers. Sigma-1 receptor ligands are actively pursued for neuropathic pain management, and moderate affinity compounds like 2-(2-chlorobenzyl)morpholine serve as viable starting points for further optimization [3].

Sigma-1 Binding Affinity
Cross-study comparable
Ki = 320 nM (human sigma-1 receptor)
Moderate affinity supports sigma-1 ligand optimization
2-Benzylmorpholine shows sigma-2 Ki 90 nM (different subtype/assay).
sigma-1 receptor neuropathic pain CNS pharmacology

Blood-Brain Barrier Penetration: Brain/Plasma Ratio vs. Class-Average CNS Exposure

Pharmacokinetic profiling in rodent models revealed that 2-(2-chlorobenzyl)morpholine achieves a brain/plasma ratio of 0.85, indicating favorable blood-brain barrier penetration, with a terminal half-life of 2.3 hours in liver microsomes and low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) [1]. This brain/plasma ratio substantially exceeds the commonly cited threshold of >0.3 for compounds considered to have meaningful CNS exposure, and compares favorably to many morpholine-containing CNS drugs [2]. The compound also exhibits moderate CYP3A4 inhibition (IC₅₀ = 8.2 μM), a level that warrants attention but does not preclude further development [1]. The aqueous solubility of 0.12 mg/mL at pH 7.4 represents a formulation consideration. For comparison, 2-benzylmorpholine—the des-chloro analog—has been reported to have different pharmacokinetic properties including high protein binding and a longer half-life, though direct head-to-head brain penetration data are not available . The favorable brain/plasma ratio of 2-(2-chlorobenzyl)morpholine is consistent with the general observation that morpholine scaffolds enhance CNS penetration through balanced lipophilicity and hydrogen bonding capacity conferred by the morpholine NH [2].

Brain/Plasma Ratio
Cross-study comparable
0.85 (rodent model)
Exceeds typical CNS exposure benchmark
Terminal half-life 2.3 h; low cytotoxicity in HEK293 (>100 μM).
blood-brain barrier CNS pharmacokinetics brain penetration

Antibacterial Activity Against Drug-Resistant Gram-Positive Pathogens

Patent WO2014140456 disclosed derivatives of 2-(2-chlorobenzyl)morpholine demonstrating antibacterial activity against drug-resistant Staphylococcus aureus strains with minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL [1]. The proposed mechanism involves disruption of bacterial membrane potential, supported by fluorescence-based membrane potential assays [1]. This activity profile is notable because many morpholine-containing antibacterials (e.g., linezolid-class oxazolidinones) act through ribosomal inhibition rather than membrane disruption, suggesting a distinct mechanism of action [2]. By comparison, 4-(2-aminoethyl)morpholine derivatives with 2-chlorobenzyl sulfamoyl substitution have shown activity primarily against Gram-negative bacteria, indicating that the substitution position on the morpholine core influences the antibacterial spectrum [3]. The MIC range of 4–16 μg/mL, while not yet at the level of clinical-stage antibiotics (typically <2 μg/mL for lead candidates), represents a tractable starting point for hit-to-lead optimization, particularly given the activity against drug-resistant strains where treatment options are limited.

Antibacterial Activity (Gram+)
Supporting evidence
MIC 4–16 μg/mL against drug-resistant S. aureus
Membrane disruption mechanism offers screening start
Patent WO2014140456; distinct from ribosomal-targeting morpholines.
antimicrobial resistance MRSA morpholine antibacterials

Synthetic Accessibility: Scalable One-Pot Route vs. Multi-Step Alternatives

A 2022 publication in Organic Process Research & Development (OPRD) described a scalable one-pot reductive amination route for 2-(2-chlorobenzyl)morpholine achieving 78% overall yield with minimal byproduct formation [1]. This process represents a significant advance over traditional multi-step syntheses of C2-substituted morpholines, which typically require separate coupling, cyclization, and reduction steps with cumulative yield losses [2]. An alternative patent route (US 9,670,135) described the synthesis of 2-chlorobenzylmorpholine via reaction of morpholine with 2-chlorobenzyl chloride in toluene/NaOH, achieving ≥95% yield and ≥99% purity, but this route is specific to the N-substituted isomer and cannot directly produce the C2-substituted regioisomer [3]. For procurement purposes, the 97% purity grade is commercially available, and the scalable one-pot synthesis suggests that larger quantities can be manufactured without prohibitive cost escalation—an important consideration for programs transitioning from milligram-scale screening to gram-scale lead optimization.

Scalable Synthesis
Supporting evidence
One-pot reductive amination: 78% overall yield
Supports multi-gram supply for in vivo studies
C2 synthesis more complex than N4 direct alkylation (~95% yield).
scalable synthesis reductive amination process chemistry

Recommended Application Scenarios for 2-(2-Chlorobenzyl)morpholine


Brain-Penetrant Morpholine Scaffold for CNS Drug Discovery

For medicinal chemistry teams developing sigma-1 receptor ligands or other CNS-targeted therapeutics, 2-(2-chlorobenzyl)morpholine offers a brain/plasma ratio of 0.85—well above the commonly accepted threshold for CNS drug candidates [1]. The presence of the secondary morpholine NH, preserved by C2-substitution, provides a hydrogen bond donor that is absent in N4-substituted morpholine regioisomers and may contribute to enhanced BBB penetration [2]. The moderate sigma-1 receptor affinity (Ki = 320 nM) provides a starting point for structure-activity relationship optimization, with the ortho-chlorobenzyl moiety serving as a handle for further functionalization [3]. Researchers should note that enantiopure synthesis is achievable via established organocatalytic methods, and that the chiral center at C2 may give rise to enantiomer-specific pharmacology requiring resolution for advanced studies [4].

Lung Cancer Chemoprevention Leveraging CYP2A13 Selectivity

Programs investigating CYP2A13 inhibition as a chemoprevention strategy for tobacco-associated lung cancer should prioritize 2-(2-chlorobenzyl)morpholine over benzylmorpholine analogs lacking ortho-substitution. The Blake et al. SAR study conclusively demonstrated that ortho-substitution on the benzyl ring is the primary driver of CYP2A13 selectivity over CYP2A6 (>25-fold), and that unsubstituted or para-substituted analogs lack this selectivity [1]. The ortho-chloro substitution pattern in 2-(2-chlorobenzyl)morpholine matches the critical SAR feature identified in this study. Furthermore, the Blake et al. study demonstrated that lead ortho-substituted analogs were negative for genetic toxicity and hERG channel inhibition, providing a favorable preliminary safety profile [1]. The scalable synthesis route (78% one-pot yield) supports the gram-scale quantities needed for in vivo chemoprevention efficacy studies [2].

Anti-Gram-Positive Antibacterial Lead Optimization

Research groups pursuing novel antibacterial agents against drug-resistant Staphylococcus aureus (including MRSA) can utilize 2-(2-chlorobenzyl)morpholine as a scaffold for further optimization based on the MIC range of 4–16 μg/mL disclosed in WO2014140456 [1]. The proposed membrane-disrupting mechanism differentiates this chemotype from ribosomal-targeting morpholine antibacterials and may offer activity against strains resistant to conventional agents. The ortho-chloro substituent provides a synthetic handle for structural diversification. Researchers should be aware that the current MIC values are in the hit range rather than the lead range, and systematic SAR around the morpholine core and benzyl substitution will be required to improve potency toward clinically relevant levels (<2 μg/mL) [1].

Chemical Biology Probe Development for CYP Enzyme Modulation

For chemical biology programs requiring selective modulation of specific cytochrome P450 isoforms, 2-(2-chlorobenzyl)morpholine provides a scaffold with demonstrated class-level CYP2A13 selectivity attributable to its ortho-chloro substitution pattern [1]. The compound also exhibits measurable but moderate inhibition of CYP3A4 (IC₅₀ = 8.2 μM) and CYP2D6 (IC₅₀ = 45 μM), enabling multi-dimensional selectivity profiling in enzyme panels [2]. The availability of the related N4-substituted isomer—4-(2-chlorobenzyl)morpholine, which has published CYP2A13 binding data (Kd = 7.3 μM, no CYP2A6 binding)—provides a convenient comparator for structure-activity relationship studies investigating the impact of regioisomerism on CYP enzyme selectivity [3]. This makes the compound pair a valuable tool set for understanding how morpholine substitution position influences P450 enzyme engagement.

Application
Selection Property
Validation Focus
CNS sigma-1 ligand research
Secondary amine pharmacophore, brain/plasma ratio context
Enantiomer-specific CNS exposure review
CYP2A13-selective probe development
Ortho-chloro substitution pattern
CYP2A13 vs CYP2A6 selectivity review
Antimicrobial screening (Gram-positive)
Membrane disruption mechanism context
MIC and resistance panel review
CYP isoform profiling studies
C2-substituted regioisomer context
CYP panel selectivity and regioisomer comparison
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